molecular formula C14H20O4 B1254376 Flavesone CAS No. 22595-45-5

Flavesone

Cat. No.: B1254376
CAS No.: 22595-45-5
M. Wt: 252.31 g/mol
InChI Key: ZEOCEPNBYPGWGS-UHFFFAOYSA-N
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Description

Flavesone is a beta-triketone compound that has garnered attention for its insecticidal properties. It exists naturally in several plant species, albeit in low abundance. This compound has been synthesized chemically to enhance its availability for various applications, particularly in pest control. It has shown potential in addressing resistance issues associated with existing insecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavesone can be synthesized through various methods. One notable approach involves the palladium(II)-catalyzed oxidative cyclization of 2’-hydroxydihydrochalcones. This method is efficient and provides high yields of flavones and flavanones under mild conditions . Another method includes a one-pot synthesis mediated by bismuth chloride and ruthenium chloride, which involves the ortho-acylation of substituted phenols with cinnamoyl chlorides followed by intramolecular cyclodehydrogenation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high purity and yield, making it suitable for commercial applications in agriculture and public health .

Chemical Reactions Analysis

Types of Reactions: Flavesone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form flavonols and other related compounds.

    Reduction: It can be reduced to form flavanones.

    Substitution: this compound can participate in substitution reactions, particularly with halogens and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidants include iodine and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Halogenating agents like bromine and chlorine are employed.

Major Products:

Scientific Research Applications

Flavesone has a wide range of scientific research applications:

Mechanism of Action

Flavesone is part of the beta-triketone family of compounds, which includes tasmanone and leptospermone. These compounds share similar insecticidal properties but differ in their chemical structures and specific modes of action. This compound is unique due to its high efficacy against insecticide-resistant pests and its novel mode of action .

Comparison with Similar Compounds

This compound’s unique properties and diverse applications make it a valuable compound in scientific research and industry.

Biological Activity

Flavesone, a naturally occurring triketone compound primarily found in the essential oil of Leptospermum scoparium (manuka), has garnered attention for its diverse biological activities. This article explores the various aspects of this compound's biological activity, including its antimicrobial properties, antioxidant capabilities, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a β-triketone, characterized by its unique structural features that contribute to its biological activities. The chemical structure of this compound allows it to interact with various biological targets, making it a compound of interest in pharmacological research.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against various bacterial strains. Research has demonstrated its effectiveness in inhibiting pathogens such as Escherichia coli, Staphylococcus aureus, and Streptococcus pyogenes. A study investigated the antibacterial activity of this compound in combination with other essential oils, revealing enhanced efficacy through synergistic effects.

Table 1: Antibacterial Activity of this compound Against Key Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.3 mg/mL
Streptococcus pyogenes0.4 mg/mL

Antioxidant Activity

This compound's antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Flavonoids, including this compound, are known to modulate cellular antioxidant defenses by enhancing the activity of endogenous enzymes such as superoxide dismutase and catalase. This property is particularly relevant in the context of preventing oxidative damage associated with various diseases.

Mechanisms of Antioxidant Action

  • Scavenging Reactive Oxygen Species (ROS) : this compound can donate electrons to neutralize free radicals.
  • Chelating Metal Ions : It binds to metal ions that catalyze free radical formation.
  • Upregulation of Antioxidant Enzymes : this compound enhances the expression of genes involved in antioxidant defense mechanisms.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic use. The compound's acute toxicity has been evaluated through LD50 studies, revealing relatively low toxicity levels.

Table 2: LD50 Values for this compound

Test SubjectLD50 Value (µg/fly)Reference
Male Flies0.13 - 0.37
Female Flies0.22 - 0.57

Case Studies and Applications

Several case studies have highlighted the potential applications of this compound in agriculture and medicine:

  • Pest Management : this compound has been identified as a potassium channel activator, suggesting its utility in developing novel insecticides when combined with other agents like permethrin .
  • Therapeutic Uses : The compound's antioxidant and antimicrobial properties indicate potential applications in treating infections and oxidative stress-related conditions.

Properties

IUPAC Name

2,2,4,4-tetramethyl-6-(2-methylpropanoyl)cyclohexane-1,3,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-7(2)9(15)8-10(16)13(3,4)12(18)14(5,6)11(8)17/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOCEPNBYPGWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1C(=O)C(C(=O)C(C1=O)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10177116
Record name Flavesone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22595-45-5
Record name Flavesone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022595455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavesone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10177116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLAVESONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X167ZSG8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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